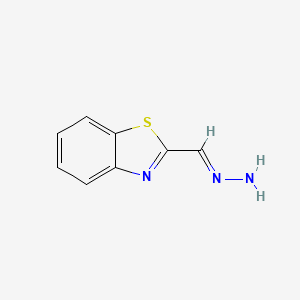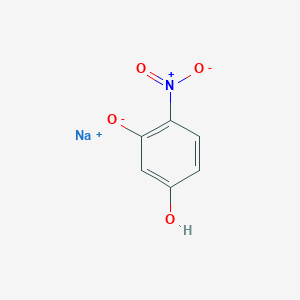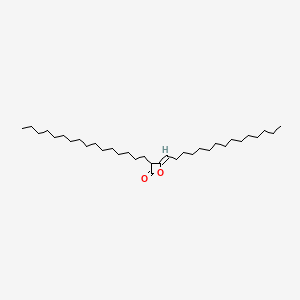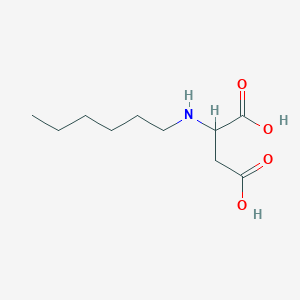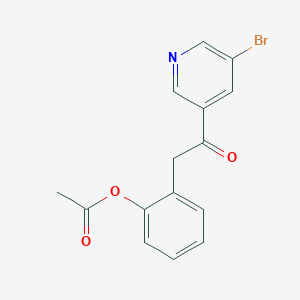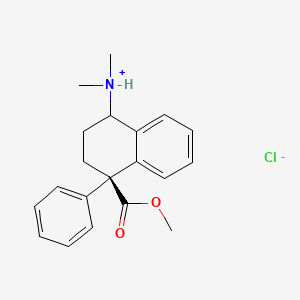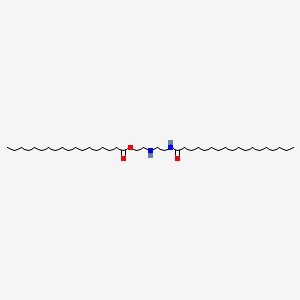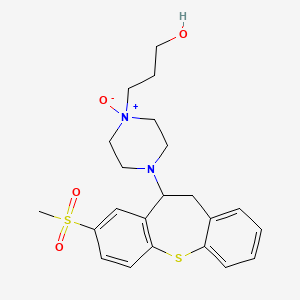![molecular formula C10H13IN2Si B13783656 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of the iodine and trimethylsilyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- can be achieved through several synthetic routesThe reaction conditions typically include the use of iodine and a suitable solvent, such as acetonitrile, under reflux conditions . Industrial production methods may involve large-scale iodination and silylation processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of fibroblast growth factor receptors (FGFRs), leading to the suppression of cancer cell proliferation and migration . The compound binds to the active site of the target protein, blocking its function and disrupting downstream signaling pathways .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-(trimethylsilyl)-: This compound has a chlorine atom instead of iodine, which affects its reactivity and biological activity.
1H-Pyrrolo[2,3-B]pyridine, 4-bromo-1-(trimethylsilyl)-:
1H-Pyrrolo[2,3-B]pyridine, 4-fluoro-1-(trimethylsilyl)-: The fluorine atom imparts unique properties, such as increased metabolic stability.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- lies in its specific reactivity and the ability to form stable intermediates, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C10H13IN2Si |
|---|---|
Molecular Weight |
316.21 g/mol |
IUPAC Name |
(4-iodopyrrolo[2,3-b]pyridin-1-yl)-trimethylsilane |
InChI |
InChI=1S/C10H13IN2Si/c1-14(2,3)13-7-5-8-9(11)4-6-12-10(8)13/h4-7H,1-3H3 |
InChI Key |
DWAWRLFPOXHKNA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=CC2=C(C=CN=C21)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


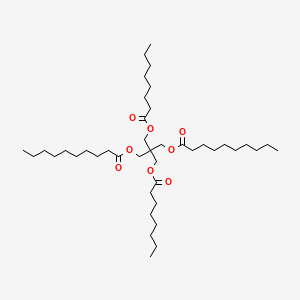
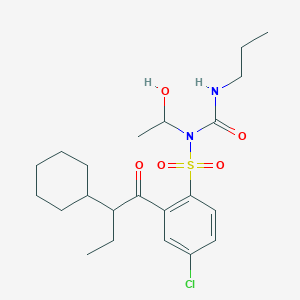
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)

